molecular formula C9H18N2O B1628841 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine CAS No. 91086-24-7

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine

Cat. No. B1628841
CAS RN: 91086-24-7
M. Wt: 170.25 g/mol
InChI Key: DCGCJWZDQFQWJF-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine, also known as EMOP, is a chemical compound that has been widely used in scientific research. EMOP is a heterocyclic compound that contains both a piperazine ring and an epoxide group. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Scientific Research Applications

Antibacterial Agents

Compounds derived from piperazine, including 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine, have been extensively studied for their antibacterial properties. For instance, 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids demonstrated significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, outperforming piromidic acid in effectiveness (Matsumoto & Minami, 1975). Another derivative, NY-198, showcased a broad antibacterial spectrum, with enhanced activity against Pseudomonas maltophilia and Acinetobacter calcoaceticus compared to ofloxacin and norfloxacin (Hirose et al., 1987).

Herbicidal and Plant Growth Regulatory Activities

Aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines have shown potential as herbicides and plant growth regulators. Their structure–activity relationships revealed that compounds containing a piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group exhibited the highest herbicidal activity against Triticum aestivum. These derivatives represent a new chemical family of herbicides and cytokinin mimics (Stoilkova et al., 2014).

Synthesis of Anxiolytic Drugs

The asymmetric synthesis of anxiolytic drugs, such as Enciprazine, has been facilitated by derivatives of 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine. A key intermediate, (S)-2-[(3,4,5-trimethoxyphenoxy)methyl]oxirane, was utilized in the efficient synthesis of these drugs, highlighting the role of piperazine derivatives in developing therapeutic agents (Narsaiah & Nagaiah, 2010).

Antimicrobial and Antifungal Activities

Carbazole derivatives containing a piperazine moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds with specific substitutions showed significant activity, suggesting the importance of piperazine-based structures in developing new antimicrobial agents (Sharma et al., 2014).

Antitumor Activity

Novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells, with some compounds showing promising results in bioactivity assays against CDC25B. This suggests the potential of piperazine derivatives in the development of antitumor agents (Ding et al., 2016).

properties

IUPAC Name

1-ethyl-4-(oxiran-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-10-3-5-11(6-4-10)7-9-8-12-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCJWZDQFQWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588507
Record name 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine

CAS RN

91086-24-7
Record name 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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